4-[Ethyl(phenyl)amino]benzaldehyde
Description
Contextualizing 4-[Ethyl(phenyl)amino]benzaldehyde within Aminobenzaldehyde Chemistry
Aminobenzaldehydes are a class of organic compounds that possess both an amino group (-NH2, -NHR, or -NR2) and a formyl group (-CHO) attached to a benzene (B151609) ring. The relative positions of these two functional groups (ortho, meta, or para) significantly influence the compound's properties and reactivity. In the case of this compound, the tertiary amino group is located at the para position relative to the aldehyde function. This specific arrangement allows for extended conjugation of the nitrogen lone pair across the phenyl ring to the electron-withdrawing aldehyde group, a key feature that dictates its chemical behavior.
This compound is a derivative of 4-aminobenzaldehyde, where the amino group is further substituted with an ethyl and a phenyl group. bldpharm.com This substitution pattern differentiates it from simpler aminobenzaldehydes like 4-(diethylamino)benzaldehyde (B91989) or 4-(dimethylamino)benzaldehyde (B131446), introducing additional steric and electronic effects. The presence of the phenyl group on the nitrogen atom, in particular, modulates the electron-donating ability of the amino group and introduces further potential for π-π stacking interactions in condensed phases.
The chemistry of aminobenzaldehydes is rich and varied. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation with active methylene (B1212753) compounds. The amino group, depending on whether it is primary, secondary, or tertiary, can participate in reactions like acylation, alkylation, and diazotization (for primary amines). For this compound, the tertiary nature of the amino group makes it a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, while the aldehyde provides a reactive site for nucleophilic addition and condensation reactions. researchgate.net
Academic Significance and Research Trajectories
The academic significance of this compound and related aminobenzaldehydes stems from their utility as versatile building blocks in organic synthesis and materials science. Research involving this compound and its analogs has followed several key trajectories:
Synthesis of Dyes and Pigments: The electronic structure of this compound, with its donor-acceptor character, makes it a valuable precursor for the synthesis of various classes of dyes. Condensation of the aldehyde with compounds containing active methylene groups leads to the formation of intensely colored products with applications in textiles and imaging.
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer from the amino group to the aldehyde group gives rise to a large molecular hyperpolarizability. This property is a prerequisite for second-order nonlinear optical effects, making these molecules and their derivatives candidates for applications in optical communications and data storage.
Corrosion Inhibition: Aminobenzaldehyde derivatives have been investigated for their potential to inhibit the corrosion of metals. The molecules can adsorb onto the metal surface through the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, forming a protective layer that isolates the metal from the corrosive environment.
Analytical Reagents: The reactivity of the aldehyde group allows for the development of selective and sensitive analytical methods. For instance, condensation reactions with specific analytes can lead to the formation of chromogenic or fluorogenic products, enabling their quantification by spectrophotometry or fluorometry.
Pharmaceutical and Biological Studies: While direct applications are less common, the aminobenzaldehyde scaffold is present in various biologically active molecules. Research has explored the synthesis of Schiff bases and other derivatives from aminobenzaldehydes and their evaluation for antimicrobial, anticancer, and other therapeutic activities. researchgate.netsathyabama.ac.in For example, hydrazone derivatives of related aminobenzaldehydes have shown potential in medicinal chemistry. sathyabama.ac.in
Structure
3D Structure
Properties
IUPAC Name |
4-(N-ethylanilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKDVEPBROVGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303084 | |
| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86872-96-0 | |
| Record name | NSC156557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4 Ethyl Phenyl Amino Benzaldehyde
Established Synthetic Routes and Reaction Mechanisms
The classical and most widely employed methods for the synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde primarily involve the formylation of N-ethyl-N-phenylaniline or the nucleophilic substitution of a para-substituted benzaldehyde (B42025).
Precursor Chemistry and Starting Material Selection
The choice of starting materials is pivotal to the efficiency and economic viability of the synthesis. The two main precursors are N-ethyl-N-phenylaniline and a 4-substituted benzaldehyde derivative.
N-ethyl-N-phenylaniline: This secondary amine is a key precursor for methods involving the introduction of an aldehyde group onto the aromatic ring. Its synthesis typically starts from aniline (B41778) and an ethylating agent.
4-Substituted Benzaldehydes: In an alternative approach, a benzaldehyde derivative with a good leaving group at the para position, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, is reacted with N-ethylaniline. google.com The electron-withdrawing nature of the aldehyde group facilitates nucleophilic aromatic substitution.
Reaction Conditions and Optimization Protocols
The successful synthesis of this compound hinges on carefully controlled reaction conditions.
Vilsmeier-Haack Reaction: A prominent method for formylating N-ethyl-N-phenylaniline is the Vilsmeier-Haack reaction. wikipedia.orgpsu.eduthieme-connect.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com The electron-rich nature of the N-ethyl-N-phenylaniline directs the formylation to the para position. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of N-ethylaniline with a 4-halobenzaldehyde. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Optimization of this reaction often involves adjusting the temperature, reaction time, and the molar ratio of the reactants to maximize the yield. For instance, using an excess of N-ethylbenzylamine and a base like potassium carbonate or cesium carbonate at temperatures between 80-110°C for 8-24 hours has been reported.
Reductive Amination: This method involves the reaction of N-ethylaniline with benzaldehyde, followed by the reduction of the resulting imine.
| Reaction | Precursors | Reagents & Conditions | Yield |
| Vilsmeier-Haack | N-ethyl-N-phenylaniline, DMF, POCl₃ | 0-5 °C for reagent formation, then reaction with amine | Typically high |
| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, N-ethylbenzylamine | K₂CO₃, DMF, 80-110 °C, 8-24 hours | Good to excellent |
| Reductive Amination | Benzaldehyde, N-ethylbenzylamine | NaBH₃CN, Methanol, Acetic acid, 25-40 °C, 4-8 hours | Moderate to good |
Novel Approaches in this compound Synthesis
Recent research has focused on developing more efficient and sustainable synthetic methods.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times for the nucleophilic substitution route from hours to minutes. This technique often leads to higher yields and cleaner reactions.
Catalytic Methods: The use of catalysts is another area of active research. For instance, manganese-catalyzed reductive amination presents a greener alternative to traditional methods.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact.
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally friendly alternatives is a key objective.
Catalyst-Free and Solvent-Free Conditions: Some modern approaches aim to conduct reactions under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or by simply heating the reactants together. rsc.org These methods reduce waste and energy consumption.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
The ongoing development of synthetic methodologies for this compound reflects a continuous drive towards greater efficiency, sustainability, and cost-effectiveness in chemical manufacturing.
Chemical Reactivity and Functional Group Transformations of 4 Ethyl Phenyl Amino Benzaldehyde
Aldehyde Group Reactivity: Nucleophilic Additions and Condensation Reactions
The aldehyde group is the most reactive site in 4-[Ethyl(phenyl)amino]benzaldehyde, readily undergoing nucleophilic additions and condensation reactions.
Formation of Imines and Schiff Bases
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. ijacskros.comdavidpublisher.comimist.ma This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). davidpublisher.comresearchgate.net The formation of Schiff bases is a two-step process, starting with the formation of a carbinolamine intermediate. davidpublisher.com These reactions are fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. rsc.org
For instance, the condensation of this compound with various primary amines can be carried out under different conditions, often with acid or base catalysis, to yield the corresponding Schiff bases.
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Primary Amine (e.g., Aniline) | N-((4-(ethyl(phenyl)amino)phenyl)methylene)aniline | Varies (e.g., reflux in ethanol) |
| This compound | Substituted Anilines | Substituted N-((4-(ethyl(phenyl)amino)phenyl)methylene)anilines | Varies |
Hydrazone Formation
Similarly, this compound reacts with hydrazine (B178648) and its derivatives to form hydrazones. sathyabama.ac.inrsc.org This reaction is a condensation process where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, resulting in the formation of a C=N-N bond and the elimination of a water molecule. sathyabama.ac.in Hydrazones are important intermediates in organic synthesis and are known to possess a range of biological activities. sathyabama.ac.inresearchgate.net
A specific example is the synthesis of (E)-5-((4-(bis(2-chloroethyl)amino)benzylidene)amino)-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one from the reaction of 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde and 4-aminoantipyrine (B1666024) in ethanol (B145695). sathyabama.ac.in
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Hydrazine Hydrate | 4-(ethyl(phenyl)amino)benzaldehyde hydrazone | Varies |
| This compound | Phenylhydrazine | 4-(ethyl(phenyl)amino)benzaldehyde N-phenylhydrazone | Varies |
Aldol (B89426) Condensations and Related Reactions
The aldehyde group of this compound can participate in aldol-type condensation reactions, though it cannot self-condense as it lacks α-hydrogens. However, it can react with other enolizable carbonyl compounds in crossed aldol condensations.
A more common and synthetically useful reaction is the Knoevenagel condensation, where this compound reacts with active methylene (B1212753) compounds in the presence of a weak base. rsc.orgsci-hub.se Active methylene compounds include malononitrile, ethyl cyanoacetate, and ethyl acetoacetate. sci-hub.serasayanjournal.co.inresearchgate.net This reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. sci-hub.se The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde (B42025). rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Malononitrile | Piperidine/Acetic Acid | 2-((4-(ethyl(phenyl)amino)phenyl)methylene)malononitrile |
| This compound | Ethyl Cyanoacetate | Base (e.g., K2CO3) | Ethyl 2-cyano-3-(4-(ethyl(phenyl)amino)phenyl)acrylate |
| This compound | Ethyl Acetoacetate | Base | Ethyl 2-acetyl-3-(4-(ethyl(phenyl)amino)phenyl)acrylate |
Aromatic Ring Functionalization
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethyl(phenyl)amino group. However, the aldehyde group is deactivating. The directing effects of these two groups determine the regioselectivity of substitution reactions. The strong activating and ortho-, para-directing ethyl(phenyl)amino group generally dominates, directing incoming electrophiles to the positions ortho to the amino group.
Furthermore, nucleophilic aromatic substitution (SNAr) can occur, particularly if a leaving group is present on the ring. For example, the synthesis of similar compounds often involves the reaction of a 4-halobenzaldehyde (like 4-fluorobenzaldehyde) with a secondary amine, where the aldehyde group facilitates the nucleophilic attack. nih.govgoogle.com
Ethyl(phenyl)amino Moiety Transformations
The ethyl(phenyl)amino group can also undergo chemical transformations. The nitrogen atom is nucleophilic and can react with electrophiles. For example, it can be involved in N-alkylation or N-acylation reactions under appropriate conditions. The stability and reactivity of this group can be influenced by the steric hindrance provided by the ethyl and phenyl groups.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The outcomes of reactions involving this compound are often governed by regioselectivity and stereoselectivity.
Regioselectivity: In electrophilic aromatic substitution, the substitution pattern is primarily dictated by the powerful electron-donating amino group, leading to substitution at the ortho positions relative to it. In nucleophilic aromatic substitution reactions used to synthesize the molecule, the substitution occurs at the para position to the aldehyde. nih.gov
Stereoselectivity: In reactions forming new chiral centers, such as certain aldol or Mannich-type reactions, the potential for diastereoselectivity and enantioselectivity arises. utwente.nlresearchgate.net For instance, in the Paternò-Büchi reaction, the reaction of benzaldehyde with a furan (B31954) derivative can lead to the formation of stereoisomeric oxetanes. mdpi.com The stereochemical outcome of such reactions can often be influenced by the choice of catalysts, reagents, and reaction conditions. mdpi.com In Knoevenagel condensations, the formation of (E) or (Z) isomers of the α,β-unsaturated product is possible, and the ratio can depend on the reaction conditions. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl Phenyl Amino Benzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-[Ethyl(phenyl)amino]benzaldehyde and its derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For derivatives of this compound, characteristic signals are observed for the aromatic protons, the aldehyde proton, and the protons of the ethyl group. For instance, in a derivative where the ethyl group is attached to a nitrogen atom, the methylene (B1212753) (-CH2-) protons typically appear as a quartet, and the methyl (-CH3) protons as a triplet, due to spin-spin coupling. rsc.org The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group typically appears at a downfield chemical shift (around 190 ppm). rsc.org Aromatic carbons resonate in the range of approximately 110-155 ppm, with their specific shifts being sensitive to the nature and position of substituents. rsc.orgrsc.org The carbons of the ethyl group will have characteristic upfield shifts. rsc.org
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignments made from 1D spectra. These advanced techniques are crucial for unambiguously assigning the complex spectra of more elaborate derivatives.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aldehyde) | 9.7 - 10.0 | Singlet |
| ¹H (Aromatic) | 6.6 - 7.8 | Multiplets, specific shifts depend on substitution patterns |
| ¹H (Ethyl -CH2-) | ~4.0 | Quartet (coupled to -CH3) |
| ¹H (Ethyl -CH3) | ~1.3 | Triplet (coupled to -CH2) |
| ¹³C (Carbonyl) | ~190 | |
| ¹³C (Aromatic) | 112 - 157 | |
| ¹³C (Ethyl -CH2-) | ~47 | |
| ¹³C (Ethyl -CH3) | ~14 |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives by probing their molecular vibrations. nih.govacs.org
FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1700 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine appears in the fingerprint region. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. researchgate.net The presence of specific substituents in derivatives will give rise to additional characteristic bands.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. acs.org The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the ring breathing mode of a disubstituted benzene (B151609) ring can be observed. researchgate.net The symmetric stretching of the C=C bonds in the aromatic rings also gives rise to prominent Raman signals. acs.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| C=O Stretch (Aldehyde) | 1680 - 1700 | FT-IR (Strong) |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman (Often Strong) |
| C-N Stretch | Fingerprint Region | FT-IR |
Table compiled from general spectroscopic data and specific findings. acs.orgresearchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is instrumental in understanding the electronic transitions and photophysical properties of this compound and its derivatives.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. For this compound and its derivatives, the spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. A derivative, 4-[bis(4-methylphenyl)amino]benzaldehyde, shows maximum absorption peaks in various solvents ranging from 353 nm to 367 nm. chrom-china.com The position of the maximum absorption (λ_max) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. This is due to the change in the energy gap between the ground and excited states in different solvent environments.
Fluorescence Spectroscopy: Many derivatives of this compound exhibit fluorescence, emitting light upon excitation at a suitable wavelength. The fluorescence emission is also highly sensitive to the solvent environment. For example, 4-[bis(4-methylphenyl)amino]benzaldehyde displays significant solvatochromic fluorescence, with emission maxima shifting from 424 nm in n-hexane to 546 nm in dichloromethane. chrom-china.com This property is attributed to the intramolecular charge transfer (ICT) character of the excited state. Some derivatives also exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net
| Spectroscopic Parameter | Observed Range/Phenomenon | Derivative Example |
| UV-Vis λ_max | 353 - 367 nm | 4-[bis(4-methylphenyl)amino]benzaldehyde chrom-china.com |
| Fluorescence Emission λ_max | 424 - 546 nm | 4-[bis(4-methylphenyl)amino]benzaldehyde chrom-china.com |
| Solvatochromism | Observed in both absorption and emission | 4-[bis(4-methylphenyl)amino]benzaldehyde chrom-china.comresearchgate.net |
| Aggregation-Induced Emission | Observed in some derivatives | 4-[bis(4-methylphenyl)amino]benzaldehyde researchgate.net |
This table summarizes data for a representative derivative. chrom-china.comresearchgate.net
Mass Spectrometry Techniques (LC-HRMS-ESI)
Liquid Chromatography-High Resolution Mass Spectrometry with Electrospray Ionization (LC-HRMS-ESI) is a powerful analytical technique for the identification and quantification of this compound and its derivatives. rsc.org
LC-HRMS-ESI: This technique first separates the components of a mixture using liquid chromatography, after which the analyte is ionized by ESI and its mass-to-charge ratio (m/z) is determined with high accuracy by the mass spectrometer. HRMS provides the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com For this compound, the expected m/z for the protonated molecule [M+H]⁺ is 226.1226, corresponding to the molecular formula C₁₅H₁₆NO⁺. epa.gov This technique is invaluable for confirming the identity of synthesized compounds and for analyzing complex reaction mixtures. sathyabama.ac.in
| Technique | Application | Key Information Obtained |
| LC-HRMS-ESI | Identification and structural confirmation | Exact mass, elemental composition, molecular formula |
Information based on the principles of the technique and data for related compounds. sathyabama.ac.inrsc.orgmdpi.comepa.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing crucial insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives. researchgate.net
For instance, the crystal structure of a derivative, 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde, reveals that the molecule is not planar, with significant dihedral angles between the aromatic rings. nih.gov The central aromatic ring forms dihedral angles of 45.30° and 69.43° with the outer pyridine (B92270) and benzene rings, respectively. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O interactions, which link the molecules into layers. nih.gov Such structural details are vital for understanding the material's properties, including its nonlinear optical behavior, which is influenced by the molecular geometry and intermolecular arrangement. nih.gov
| Parameter | Value for 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8338 (14) |
| b (Å) | 9.5747 (18) |
| c (Å) | 10.472 (2) |
| α (°) | 86.621 (2) |
| β (°) | 84.276 (1) |
| γ (°) | 83.886 (1) |
| Dihedral Angle (Pyridine-Benzene) | 45.30 (2)° |
Data from the crystallographic study of a derivative. nih.gov
Advanced Diffraction Methods and Microscopic Analysis
Beyond single-crystal X-ray diffraction, other advanced diffraction and microscopic techniques are employed to study the solid-state properties of these materials, especially for polycrystalline or amorphous samples.
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to study polymorphism and the effects of mechanical stress. For example, in studies of mechanofluorochromism, PXRD can reveal changes in the crystal structure upon grinding, which correlate with changes in fluorescence properties. chrom-china.com A transition from a crystalline to an amorphous state is often observed. chrom-china.com
Microscopic Analysis: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the crystalline or amorphous materials. rsc.org These microscopic methods provide complementary information to the structural data obtained from diffraction techniques, helping to build a comprehensive understanding of the material's solid-state characteristics.
Computational Chemistry and Theoretical Investigations of 4 Ethyl Phenyl Amino Benzaldehyde
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying organic molecules. DFT methods, such as the widely used B3LYP functional, combined with basis sets like 6-311+G(d,p), offer a balance of accuracy and computational efficiency for predicting molecular properties. iucr.orgnih.gov Ab initio methods, while often more computationally intensive, provide benchmark data by solving the electronic Schrödinger equation without empirical parameterization. These calculations form the foundation for understanding the molecule's geometry, electronic landscape, and bonding characteristics. conicet.gov.ar
Conformational analysis is crucial for understanding the spatial relationship between the ethylphenylamino group and the benzaldehyde (B42025) moiety. The rotation around the C-N bonds and the C-C bond connecting the phenyl ring to the aldehyde group dictates the planarity and conjugation of the system. DFT calculations on analogous molecules, such as 4-(Dimethylamino)benzaldehyde (B131446) (DMABA), have shown that the optimized bond lengths are often slightly larger than experimental values derived from solid-state X-ray diffraction, a difference attributed to the calculations being performed on an isolated molecule in the gas phase. researchgate.net The planarity of the system is essential for electron delocalization, which significantly influences the molecule's electronic and optical properties.
Table 1: Predicted Geometrical Parameters for 4-[Ethyl(phenyl)amino]benzaldehyde (Based on Analogous Compounds) Note: These are representative values based on DFT calculations of similar structures, such as 4-(Dimethylamino)benzaldehyde.
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C=O | 1.22 |
| C-N (amino) | 1.38 | |
| C-C (ring) | 1.40 | |
| Parameter | Angle | Predicted Value (°) |
| Bond Angle | C-C-O | 124 |
| C-N-C | 121 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenylamino portion, which acts as the electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzaldehyde moiety and the adjacent phenyl ring. This spatial separation of frontier orbitals is characteristic of "push-pull" systems and is responsible for intramolecular charge transfer (ICT) upon electronic excitation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), while blue signifies electron-deficient regions (positive potential). For this molecule, the most negative potential (red/yellow) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for electrophilic attack. The regions around the hydrogen atoms, particularly the aldehydic proton, would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. nih.govresearchgate.net
Table 2: Predicted Electronic Properties of this compound Note: Values are estimations based on DFT studies of similar amino benzaldehydes.
| Property | Predicted Value (eV) |
| EHOMO | -5.5 to -6.0 |
| ELUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov This method transforms the calculated wavefunctions into localized orbitals representing core electrons, lone pairs, and bonds. The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" NBO to an empty "acceptor" NBO.
In this compound, significant stabilization is expected from the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent phenyl ring. This n → π* interaction contributes to the planarity of the amino group and enhances the electron-donating character of the substituent. Further delocalization across the entire π-conjugated system, including interactions between the π orbitals of the rings and the π* orbital of the carbonyl group, is crucial for the molecule's stability and electronic properties. iucr.orgconicet.gov.ar
Table 3: Major Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Based on typical values for aromatic amines and benzaldehydes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π* (C-C)Aromatic Ring 1 | > 40 |
| π (C-C)Ring 1 | π* (C-C)Ring 2 | > 15 |
| π (C-C)Ring 2 | π* (C=O) | > 10 |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis Chemical Shifts)
Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
IR Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. nih.gov The calculated IR spectrum for this compound would show characteristic peaks corresponding to specific vibrational modes. Key predicted frequencies would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-N stretching, aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-H stretching vibrations. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which can be correlated with experimental spectra to confirm structural assignments.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV-A or visible region, corresponding to a π → π* electronic transition with significant intramolecular charge-transfer character from the amino group to the benzaldehyde moiety. nih.gov
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(C=O) | ~1705 cm⁻¹ |
| ν(C-N) | ~1350 cm⁻¹ | |
| ¹³C NMR | δ(C=O) | ~190 ppm |
| δ(C-N) | ~150 ppm | |
| UV-Vis (TD-DFT) | λmax | ~350-400 nm |
Reactivity Descriptors and Mechanistic Insights (Fukui Functions, ALIE Surfaces)
Computational chemistry can also predict a molecule's reactivity through various descriptors. Fukui functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.gov
Non-Linear Optics (NLO) Property Predictions
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of a donor-π-acceptor (D-π-A) system. In this compound, the ethyl(phenyl)amino group acts as an electron donor, the benzaldehyde moiety's phenyl ring serves as the π-conjugated bridge, and the aldehyde group (-CHO) functions as the electron acceptor. This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a key determinant of NLO properties.
Computational quantum chemical methods, such as Density Functional Theory (DFT), are widely employed to predict the NLO properties of organic molecules. These calculations can determine key parameters like the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.
For this compound, it is anticipated that the molecule will exhibit a significant first-order hyperpolarizability. The presence of the electron-donating ethyl(phenyl)amino group enhances the electron density of the π-system, while the electron-withdrawing aldehyde group pulls this electron density, creating a strong ICT character. The phenyl group provides a conjugated pathway for this charge transfer. The ethyl group, being an alkyl group, has a modest electron-donating effect through hyperconjugation, which can further enhance the donor strength of the amino group. The phenyl group attached to the nitrogen atom can influence the planarity and electronic delocalization of the system.
Theoretical calculations on similar donor-acceptor benzaldehyde derivatives have shown that substitutions on the amino group can fine-tune the NLO response. It is predicted that this compound would possess a notable β value, making it a candidate for further experimental investigation as a second-order NLO material. The predicted NLO properties, based on computational studies of analogous compounds, are summarized in the table below. These values are hypothetical and serve to illustrate the expected trends.
| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | ~5.8 | ~250 | ~3500 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. nih.gov These models are valuable tools in toxicology and drug discovery for predicting the properties of new or untested chemicals. For aromatic aldehydes, QSAR studies have often focused on predicting their toxicity to various organisms. researchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity. Molecular descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.
For this compound, a QSAR model could be developed to predict its potential toxicity or other biological activities. Key molecular descriptors that would likely be important in such a model include:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow), which is crucial for predicting how a compound will distribute in biological systems.
Electronic Descriptors: These include parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These descriptors provide insights into the reactivity and interactions of the molecule.
Steric Descriptors: Parameters like molecular volume, surface area, and specific steric indices describe the size and shape of the molecule, which can influence its binding to biological targets.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity.
A hypothetical QSAR model for the toxicity of a series of substituted benzaldehydes, including this compound, might take the form of a multiple linear regression (MLR) equation. An example of such a hypothetical model is presented below. The coefficients in this equation are for illustrative purposes and are based on general trends observed in QSAR studies of aromatic aldehydes.
| Descriptor | Symbol | Hypothetical Coefficient | Description |
|---|---|---|---|
| Logarithm of Octanol-Water Partition Coefficient | log Kow | 0.45 | Represents the hydrophobicity of the molecule. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -0.20 | Relates to the electrophilicity and reactivity of the molecule. |
| Molecular Volume | MV | 0.15 | A measure of the steric bulk of the molecule. |
The resulting hypothetical QSAR equation would be:
Predicted Toxicity = (0.45 * log Kow) + (-0.20 * E_LUMO) + (0.15 * MV) + Constant
Such a model, once properly validated, could be used to predict the toxicity of other, similar benzaldehyde derivatives, thereby reducing the need for extensive experimental testing.
Applications of 4 Ethyl Phenyl Amino Benzaldehyde in Functional Materials and Advanced Technologies
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
While direct applications of 4-[Ethyl(phenyl)amino]benzaldehyde in commercial OLEDs are not extensively documented in leading research, its structural motif, based on triphenylamine (B166846) (TPA), is a cornerstone in the design of materials for optoelectronic devices. Derivatives and related compounds are frequently studied for their excellent charge transport and luminescent properties.
The nitrogen atom in the amino group of TPA derivatives provides a site for hole injection and transport, a critical function for the hole transport layer (HTL) in OLEDs. The D-π-A design facilitates an intramolecular charge-transfer (CT) mechanism, which is crucial for the movement of charge carriers within the material. researchgate.net The efficiency of this charge transfer is influenced by the molecular conformation and the electronic nature of the donor and acceptor groups. researchgate.net In related materials designed for nonlinear optical (NLO) applications, such as 4-{Ethyl[(E)-4-(4-Pyridylvinyl)phenyl]amino}benzaldehyde, the extended π-conjugated system enhances electronic delocalization, a key factor for efficient charge transport. nih.gov Theoretical calculations on TPA derivatives often show that the highest occupied molecular orbital (HOMO) is localized on the electron-donating amine part, while the lowest unoccupied molecular orbital (LUMO) is on the electron-accepting part, which is fundamental to their function in optoelectronics. researchgate.net
The luminescent properties of this compound derivatives are intrinsically linked to their intramolecular charge-transfer states. The emission color can be tuned by modifying the molecular structure, which alters the energy gap between the HOMO and LUMO. For instance, attaching different acceptor groups to the TPA core can shift the emission wavelength. researchgate.net Furthermore, the emission characteristics are highly sensitive to the molecule's environment. This sensitivity allows for emission tuning based on solvent polarity (solvatochromism) or the physical state of the material. researchgate.netacs.org Aggregation-induced emission (AIE) is another important characteristic observed in related compounds, where fluorescence intensity is enhanced in the aggregated or solid state, a desirable property for fabricating highly efficient solid-state lighting devices. researchgate.netresearchgate.netrsc.org
Integration into Polymer Matrices and Composite Materials
The incorporation of chromophores like this compound into polymer matrices is a strategy to create advanced composite materials with tailored optical and mechanical properties. These composites are finding use in areas from specialty coatings to advanced sensor systems.
Polymer composites combine the properties of two or more materials to create a new material with superior qualities compared to its individual components. acs.org Chromophores can be physically blended with or chemically bonded to a polymer. google.com Chemical bonding, through reactive groups on the chromophore, can prevent leaching from the polymer matrix, which is crucial for applications where the material is in contact with liquids. google.com The resulting polymer films can be engineered to be uniform and transparent. acs.org For example, research into polymer/quantum dot composites has shown that hybrid nanoparticles can be created where the inorganic component is uniformly dispersed within the host organic matrix. acs.org Similarly, integrating molecules like this compound derivatives can impart specific functionalities, such as photochromism or fluorescence, to the bulk polymer. google.com The development of polymer composites via methods like electric-field-assisted in situ polymerization is also making the fabrication process more energy-efficient. acs.org
Development of Chemo/Biosensors and Fluorescent Probes
The responsive fluorescence of this compound and its derivatives makes them excellent candidates for the development of chemosensors and fluorescent probes. chemimpex.com These sensors operate through mechanisms like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and nucleophilic reactions that lead to a detectable change in fluorescence upon interaction with a specific analyte. researchgate.netacs.org
Derivatives of 4-(dialkylamino)benzaldehyde have been successfully employed as scaffolds for highly selective and sensitive probes. For instance, 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone (DMABET) has been used as an ionophore in a polymer membrane electrode for the potentiometric determination of mercury(II) ions. mdpi.com In another example, a fluorescent probe based on 4-(diphenylamino)benzaldehyde (B1293675) was developed for the detection of nerve agent mimics like diethyl chlorophosphate (DCP). researchgate.net The reaction with the analyte triggers an intramolecular cyclization that blocks the PET process, resulting in a significant enhancement of fluorescence intensity. researchgate.net
The versatility of this chemical structure allows for its modification to create probes for a wide range of analytes, making it a valuable tool in environmental monitoring, medical diagnostics, and security applications. chemimpex.comresearchgate.net
| Sensor Base Compound | Analyte Detected | Sensing Mechanism |
| 4-(diphenylamino)-benzaldehyde oxime (DPBO) | Diethyl chlorophosphate (DCP) | Fluorescence enhancement via inhibition of Photo-induced Electron Transfer (PET). researchgate.net |
| 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone (DMABET) | Mercury(II) ions | Potentiometric response in a selective electrode. mdpi.com |
| 6-aminoquinolines (related ICT compounds) | Diethyl chlorophosphate (DCP) | Red-shift in fluorescence due to enhanced Internal Charge Transfer (ICT). acs.org |
Advanced Material Science Applications: Solvatochromism, Mechanochromism, Vapochromism, and Aggregation-Induced Emission
Materials based on this compound and its analogues exhibit a range of "chromic" phenomena, where their optical properties, particularly color and fluorescence, change in response to external stimuli. These smart materials are of great interest for applications in sensors, memory devices, and security inks. nih.gov
Solvatochromism : This refers to the change in color or fluorescence spectrum when the polarity of the solvent is changed. Donor-π-acceptor molecules like TPA derivatives typically show a red-shift (bathochromic shift) in their emission spectrum as solvent polarity increases, due to the stabilization of the excited charge-transfer state. researchgate.netresearchgate.netacs.org
Mechanochromism : This is a reversible change in luminescence color in the solid state induced by mechanical force, such as grinding or shearing. researchgate.net For example, crystals of a related compound, 4-[bis(4-methylphenyl)amino]benzaldehyde, change from blue-emissive to green-emissive upon grinding. researchgate.net This phenomenon is attributed to the transition from a crystalline state to a supercooled liquid or amorphous state with different molecular packing and intermolecular interactions. researchgate.netacs.org
Vapochromism : This is a change in the optical properties upon exposure to chemical vapors. The porous structure of some crystalline forms or the sensitivity of the molecule's electronic state allows for the detection of volatile organic compounds. researchgate.netnih.gov
Aggregation-Induced Emission (AIE) : In contrast to many conventional dyes that suffer from fluorescence quenching in the solid state, AIE-active molecules show enhanced emission when they aggregate or form solids. rsc.org This property is highly valuable for solid-state applications like OLEDs. researchgate.netresearchgate.net The propeller-like shape of many TPA derivatives is often cited as a reason for AIE, as it restricts intramolecular rotations in the aggregated state, thus blocking non-radiative decay pathways and promoting light emission. nih.gov
| Phenomenon | Stimulus | Observed Effect | Underlying Mechanism |
| Solvatochromism | Change in solvent polarity | Shift in fluorescence emission wavelength. researchgate.netacs.org | Stabilization of the intramolecular charge-transfer (ICT) state in polar solvents. researchgate.net |
| Mechanochromism | Mechanical grinding/pressure | Reversible change in solid-state emission color. researchgate.netacs.org | Phase transition between crystalline and amorphous states with different molecular packing. researchgate.netnih.gov |
| Vapochromism | Exposure to chemical vapors | Change in fluorescence. researchgate.netnih.gov | Interaction of vapor molecules with the chromophore, affecting molecular packing or electronic states. nih.gov |
| Aggregation-Induced Emission (AIE) | Aggregation in poor solvent or solid state | Fluorescence intensity increases significantly. researchgate.netrsc.org | Restriction of intramolecular rotations (RIR) in the aggregated state, blocking non-radiative decay channels. nih.gov |
Application in Specialty Chemical Synthesis for Industrial Processes
Beyond its use in functional materials, this compound serves as a key chemical intermediate in organic synthesis. chemimpex.com The aldehyde group is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger, more complex molecules.
Its structural analogue, 4-Diethylaminobenzaldehyde, is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. lookchem.com Similarly, 4-[Ethyl(methyl)amino]benzaldehyde is an important intermediate in the creation of pharmaceuticals, agrochemicals, dyes, and fragrances. chemimpex.com For example, substituted anilines are used as starting materials in multi-step syntheses, such as the production of 7-Ethyl triptophol from ethyl aniline (B41778) via diazotization and subsequent reactions. environmentclearance.nic.in The combination of the reactive aldehyde and the electron-rich amino group makes this compound a valuable precursor for constructing complex molecular frameworks for a wide array of industrial products. lookchem.com
Derivatives of 4 Ethyl Phenyl Amino Benzaldehyde: Synthesis and Research Significance
Alkylated and Arylated Analogues (e.g., 4-[Ethyl(methyl)amino]benzaldehyde, 4-[Ethyl(phenylmethyl)amino]benzaldehyde)
Alkylated and arylated analogues of 4-[Ethyl(phenyl)amino]benzaldehyde are synthesized to modulate the electronic and steric properties of the parent molecule.
Synthesis:
The synthesis of these analogues often involves N-alkylation or N-arylation reactions. For instance, 4-[Ethyl(methyl)amino]benzaldehyde can be prepared through the reaction of 4-(ethylamino)benzaldehyde (B1601485) with a methylating agent. synquestlabs.comsigmaaldrich.com Similarly, 4-[Ethyl(phenylmethyl)amino]benzaldehyde , also known as 4-(benzyl(ethyl)amino)benzaldehyde (B1267760), can be synthesized via the reductive amination of benzaldehyde (B42025) with N-ethylaniline or by the reaction of 4-(ethylamino)benzaldehyde with benzyl (B1604629) halide. A common synthetic route involves the reaction of 4-(benzyl(ethyl)amino)benzaldehyde with 2-hydroxyethylpyridine in the presence of a base, followed by a reaction with acetic acid.
Research Significance:
These analogues are valuable intermediates in the synthesis of more complex molecules. The introduction of different alkyl or aryl groups on the nitrogen atom can significantly influence the compound's reactivity, solubility, and biological activity. For example, 4-(benzyl(ethyl)amino)benzaldehyde is a key precursor for the synthesis of pyridinium (B92312) salts, which are explored for their nonlinear optical (NLO) properties. The steric and electronic effects of the benzyl group can be tailored for specific applications. Furthermore, analogues of 4-(diethylamino)benzaldehyde (B91989), a structurally similar compound, have been studied for their inhibitory activity against aldehyde dehydrogenases (ALDHs), enzymes overexpressed in some cancers. nih.govacs.org
Thiosemicarbazone and Hydrazone Derivatives
The condensation of this compound with thiosemicarbazide (B42300) or hydrazine (B178648) derivatives yields thiosemicarbazones and hydrazones, respectively. These classes of compounds are known for their diverse biological activities. researchgate.netnih.govresearchgate.netscience.govmdpi.commdpi.comnih.gov
Synthesis:
Thiosemicarbazone derivatives are typically prepared by the condensation reaction of an appropriately substituted benzaldehyde with a thiosemicarbazide. researchgate.netnih.govresearchgate.netscience.govmdpi.com For example, 4-(dimethylamino)benzaldehyde (B131446) 4-ethylthiosemicarbazone is synthesized by the dropwise addition of 4-dimethylaminobenzaldehyde to 4-ethyl-3-thiosemicarbazide (B82095) in ethanol (B145695). researchgate.net
Hydrazone derivatives are synthesized by the condensation of an aldehyde or ketone with a hydrazine derivative. sathyabama.ac.innih.gov For instance, a hydrazone can be formed from the reaction of 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde and 4-aminoantipyrine (B1666024) in an ethanol medium. sathyabama.ac.in
Research Significance:
Thiosemicarbazones are a significant class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties. nih.gov They often act as chelating ligands, forming stable complexes with transition metals, which can enhance their biological efficacy. nih.gov
Hydrazones are also of great interest due to their versatile applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic compounds. mdpi.comnih.govsathyabama.ac.innih.gov They have been investigated for a range of biological activities, including antimicrobial and antitumor effects. nih.govsathyabama.ac.innih.gov The presence of the azomethine group (-N=CH-) in both thiosemicarbazones and hydrazones is crucial for their biological activities. scirp.org
Schiff Base Ligands and Their Metal Complexes
The reaction of this compound with primary amines leads to the formation of Schiff bases, which are characterized by the presence of an imine or azomethine (-C=N-) group. These compounds are excellent ligands for coordinating with metal ions. scirp.orgsci-hub.seekb.egresearchgate.netjuniperpublishers.com
Synthesis:
Schiff bases are generally synthesized through the condensation of an aldehyde or ketone with a primary amine. scirp.orgsci-hub.sejuniperpublishers.com The resulting Schiff base can then be reacted with various metal salts to form metal complexes. sci-hub.seresearchgate.net For example, Schiff base metal complexes have been prepared from the condensation of salicylaldehyde (B1680747) and benzoylhydrazone with Cu2+ or Fe3+ ions. sci-hub.se
Research Significance:
Schiff bases and their metal complexes are a cornerstone of coordination chemistry and have been extensively studied for their diverse applications. scirp.orgsci-hub.se The imine group in Schiff bases provides a site for coordination with metal ions, leading to the formation of stable complexes with various geometries. scirp.orgsci-hub.se These metal complexes often exhibit enhanced biological activity compared to the free ligands and have been investigated for their catalytic, antibacterial, antifungal, and antitumor properties. scirp.orgsci-hub.seekb.eg The flexibility in the design of both the Schiff base ligand and the choice of the metal ion allows for the fine-tuning of the properties of the resulting complexes for specific applications. sci-hub.se
Pyridinium Salt Derivatives and Related Chromophores
The reaction of this compound or its derivatives with pyridinium precursors leads to the formation of pyridinium salts, a class of compounds often investigated for their interesting optical and electronic properties. nih.govresearchgate.netvjol.info.vne-bookshelf.de
Synthesis:
Pyridinium salts can be synthesized through various methods, including the reaction of an appropriate aldehyde with a pyridinium ylide or by the alkylation of a pyridine (B92270) derivative. researchgate.net For example, the synthesis of 4-(2-(4-(benzyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate (B1210297) involves the reaction of 4-(benzyl(ethyl)amino)benzaldehyde with 2-hydroxyethylpyridine. Another approach involves the reaction of pyridine with 1,4-butane sultone, followed by protonation and reaction with a metal chloride to yield a pyridinium-based ionic liquid. vjol.info.vn
Research Significance:
Pyridinium salts are widely studied for their applications in various fields, including as catalysts and in the development of materials with nonlinear optical (NLO) properties. researchgate.netvjol.info.vn The positive charge on the pyridinium ring and the extended π-conjugation in these molecules can lead to large second-order NLO responses, making them promising candidates for applications in optoelectronics. For instance, 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde exhibits significant electron delocalization within its π-system, a key feature for NLO materials. nih.gov The synthesis of various derivatives allows for the tuning of their electronic and optical properties.
Structural Modifications and Their Impact on Properties and Reactivity
The systematic structural modification of this compound and its derivatives is a key strategy for understanding structure-activity relationships and for tailoring their properties for specific applications.
Impact of Structural Modifications:
The introduction of different functional groups or structural motifs can have a profound impact on the chemical and physical properties of the molecule. For example, in a study of 4-(diethylamino)benzaldehyde analogues, modifying the aliphatic moiety at the para position from a diethyl group to a constrained heterocyclic ring, such as pyrrolidine (B122466) or piperidine, was found to increase the inhibitory effect against aldehyde dehydrogenase (ALDH). acs.org
The electronic nature of substituents on the aromatic rings can influence the electron density distribution within the molecule, affecting its reactivity and spectral properties. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths of chromophores. The planarity of the molecule also plays a crucial role; for example, the dihedral angle between the aromatic rings in 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde influences its NLO properties. nih.gov
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Synthetic Methods
While established methods for the synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde exist, the pursuit of more efficient and selective routes remains a paramount objective in organic chemistry. Future research will likely concentrate on the development of novel catalytic systems that offer improved yields, reduced reaction times, and milder reaction conditions.
Recent advancements have highlighted the potential of innovative catalytic approaches. For instance, the use of gold-palladium alloy nanoparticles on a titanium dioxide support (Au–Pd/TiO2) has shown promise for the synthesis of various diarylamines through acceptorless dehydrogenative aromatization. nih.govsemanticscholar.org This heterogeneous catalysis method is not only efficient but also reusable, aligning with the principles of green chemistry. nih.govsemanticscholar.org Further exploration into nanoparticle catalysis could lead to even more effective synthetic pathways.
Moreover, microwave-assisted synthesis is gaining traction as a method to significantly shorten reaction times from hours to mere minutes. researchgate.net This technique has proven effective for nucleophilic substitution reactions, a common step in the synthesis of diarylamine derivatives. The development of one-step radical-to-radical synthetic strategies also presents a promising avenue for producing diarylamine-substituted compounds under mild conditions. chinesechemsoc.org Additionally, recent studies have explored nitrosonium (NO+) ion-initiated C-H activation and C-N bond formation as a novel method for preparing diarylamines from electron-rich arenes. acs.org
Exploration of Novel Functional Materials Beyond Current Applications
The unique electronic properties of this compound, stemming from the interplay between its electron-donating amino group and electron-withdrawing aldehyde group, make it a valuable building block for a variety of functional materials. While its use in nonlinear optical (NLO) materials is established, future research is expected to uncover new applications.
One area of interest is the development of advanced organic emitters. By incorporating diarylamine substituents into radical structures, researchers have created stable radical derivatives that exhibit near-infrared emission. chinesechemsoc.org Further modification of the diarylamine structure could lead to materials with tailored photoluminescence properties for applications in organic light-emitting diodes (OLEDs) and chemical sensing. chinesechemsoc.org
The versatility of the benzaldehyde (B42025) moiety allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. sathyabama.ac.in This reactivity can be exploited to create complex molecular architectures with specific functionalities. For instance, condensation with hydrazides can yield hydrazone derivatives with potential applications in medicinal chemistry and materials science. researchgate.netsathyabama.ac.in
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound, advanced computational modeling can provide valuable insights into its structure-property relationships.
Techniques such as Density Functional Theory (DFT) can be employed to calculate key parameters like molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic behavior and reactivity of the molecule. sathyabama.ac.in These calculations can help in predicting the nonlinear optical properties of derivatives and guide the synthesis of new materials with enhanced performance.
Furthermore, molecular docking studies can be used to investigate the interactions of this compound derivatives with biological targets. sathyabama.ac.inacs.org This is particularly relevant in the field of medicinal chemistry, where understanding the binding modes of small molecules with enzymes and receptors is essential for drug design. acs.org For example, docking studies have been used to explore the binding of related compounds to aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer. acs.org
Interdisciplinary Research with Other Scientific Fields
The future of research on this compound will increasingly rely on collaborations between chemists and scientists from other disciplines. The diverse potential applications of this compound and its derivatives necessitate an interdisciplinary approach to fully realize their potential.
In the field of medicinal chemistry, the compound and its analogues are being investigated for their potential biological activities. sathyabama.ac.in For instance, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been studied for their inhibitory activity against aldehyde dehydrogenase (ALDH), a target in cancer therapy. acs.orgnih.gov The synthesis of novel hydrazone derivatives also holds promise for the development of new therapeutic agents. sathyabama.ac.in
In materials science, the nonlinear optical properties of this compound derivatives make them attractive for applications in photonics and electronics. nih.gov The development of new materials with enhanced NLO responses will require close collaboration between synthetic chemists and materials scientists. nih.gov
Sustainable Synthesis and Application Development
In an era of increasing environmental awareness, the principles of green chemistry are becoming central to chemical research and development. royalsocietypublishing.org Future work on this compound will undoubtedly focus on developing more sustainable synthetic methods and applications.
This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-assisted reactions that minimize waste and energy consumption. royalsocietypublishing.orgsamipubco.comresearchgate.net Microwave-assisted and solvent-free reaction conditions are also key strategies for greener synthesis. researchgate.netsemanticscholar.org The use of recyclable catalysts, such as meglumine, is another promising approach. samipubco.com
Beyond synthesis, the development of biodegradable and recyclable materials from this compound derivatives is a critical area of future research. The goal is to design products that have a minimal environmental impact throughout their lifecycle, from production to disposal. royalsocietypublishing.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
